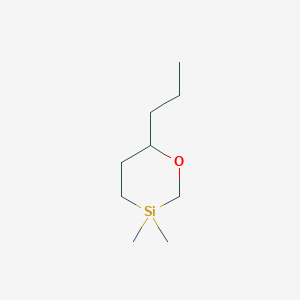
Erbium;indium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Erbium and indium are two distinct elements that can form various compounds when combined. Erbium is a rare-earth metal belonging to the lanthanide series, known for its silvery-white appearance and stability in air . Indium, on the other hand, is a post-transition metal with a soft, malleable texture and a silvery-white color . When combined, erbium and indium can form compounds with unique properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions: Erbium and indium compounds can be synthesized using several methods. One common approach is the Pechini sol-gel method, which involves the preparation of nanopowders followed by spark plasma sintering (SPS) to form pellets . Another method involves radio frequency (RF) magnetron sputtering to deposit erbium-doped indium oxide films .
Industrial Production Methods: In industrial settings, erbium and indium compounds are often produced through metallothermic reduction and liquid-liquid solvent extraction. For example, erbium can be reduced from its anhydrous fluoride using calcium, while indium can be extracted from its ores through electrolysis and other refining processes .
化学反応の分析
Types of Reactions: Erbium and indium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. Erbium reacts with halogens to form compounds with colors ranging from pink to violet and combusts to form erbium(III) oxide . Indium, on the other hand, forms indium(III) complexes that emit Auger electrons, making them useful in various applications .
Common Reagents and Conditions: Common reagents used in the reactions of erbium and indium compounds include halogens, sulfuric acid, and ammonium fluoride. These reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .
Major Products Formed: The major products formed from the reactions of erbium and indium compounds include erbium(III) oxide, erbium(III) chloride, and indium(III) complexes. These products have various applications in fields such as optics, electronics, and medicine .
科学的研究の応用
Erbium and indium compounds have numerous scientific research applications. In chemistry, they are used as dopants in materials to enhance their properties. For example, erbium-doped materials are used in quantum communication applications due to their spin-photon interfaces . In biology and medicine, indium(III) complexes are studied for their antimicrobial, anticancer, and bioimaging properties . Additionally, these compounds are used in industry for applications such as fiber-optic telecommunications and gas sensors .
作用機序
The mechanism of action of erbium and indium compounds involves their interaction with molecular targets and pathways. For instance, erbium-doped materials can serve as spin-photon interfaces, enabling long-distance quantum communication by facilitating the transfer of quantum information . Indium(III) complexes, on the other hand, exert their effects through the emission of Auger electrons, which can target specific cells or tissues in medical applications .
類似化合物との比較
Erbium and indium compounds can be compared with other similar compounds, such as those containing other rare-earth metals or post-transition metals. For example, erbium compounds are similar to those of holmium and thulium, which also belong to the lanthanide series and exhibit similar optical properties . Indium compounds can be compared to those of gallium and thallium, which share similar chemical properties and applications . The uniqueness of erbium and indium compounds lies in their specific optical and electronic properties, making them valuable in specialized applications such as quantum communication and medical imaging .
特性
CAS番号 |
12159-46-5 |
|---|---|
分子式 |
ErIn |
分子量 |
282.08 g/mol |
IUPAC名 |
erbium;indium |
InChI |
InChI=1S/Er.In |
InChIキー |
GBIYOBDJCNPGDK-UHFFFAOYSA-N |
正規SMILES |
[In].[Er] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


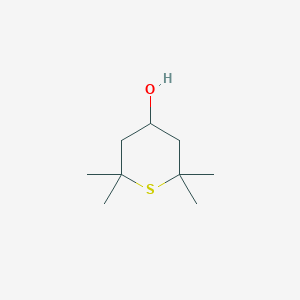
![7,7-Dimethylbicyclo[2.2.1]heptan-1-ol](/img/structure/B14713975.png)
![3-[3-(2-Hydroxyphenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B14713980.png)
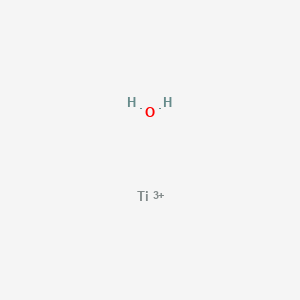
![Naphth[2,3-c]acridine-5,8,14(13H)-trione, 10-chloro-7-[(6,11-dihydro-6,11-dioxo-2-phenylnaphtho[2,3-g]quinazolin-4-yl)amino]-](/img/structure/B14713992.png)

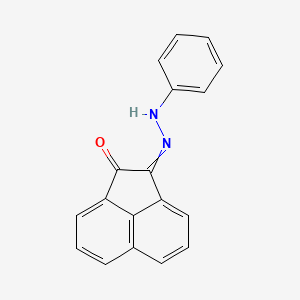
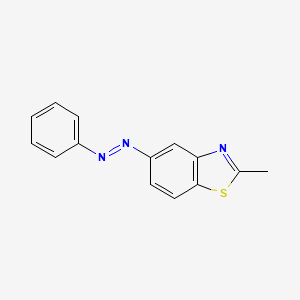
![[2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3,3'-dimethyl-](/img/structure/B14714018.png)
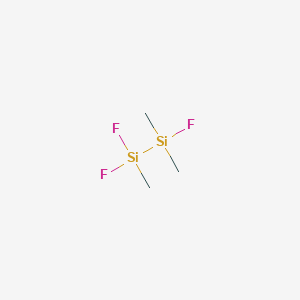

![[2-[(2E)-2-[(2Z)-2-benzylideneheptylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride](/img/structure/B14714033.png)
